1,6-Hexanediol, 3-methyl-
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Overview
Description
1,6-Hexanediol, 3-methyl- is an organic compound with the molecular formula C₇H₁₆O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Hexanediol, 3-methyl- can be synthesized through several methods. One common method involves the hydrogenation of dimethyl adipate using supported rhodium-tin catalysts . The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods
In industrial settings, 1,6-Hexanediol, 3-methyl- is produced through the catalytic hydrogenation of adipic acid esters. This process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction is carried out in a high-pressure reactor to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
1,6-Hexanediol, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Thionyl chloride (SOCl₂) can be used to substitute hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Adipaldehyde or adipic acid.
Reduction: Hexane.
Substitution: 1,6-Dichloro-3-methylhexane.
Scientific Research Applications
1,6-Hexanediol, 3-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,6-Hexanediol, 3-methyl- involves its ability to act as a crosslinking agent. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating the formation of stable polymer networks. This property is particularly useful in the production of gel polymer electrolytes for batteries .
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediol: Similar to 1,6-Hexanediol, 3-methyl-, but without the methyl group.
Uniqueness
1,6-Hexanediol, 3-methyl- is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. This makes it particularly useful in applications where specific chemical properties are required.
Biological Activity
1,6-Hexanediol, 3-methyl- (C7H16O2) is an aliphatic diol that has garnered attention for its diverse applications in biochemical research and industrial processes. This article explores its biological activity, focusing on its effects on enzyme activity, potential antimicrobial properties, and implications in liquid-liquid phase separation (LLPS).
1,6-Hexanediol, 3-methyl- is characterized by two hydroxyl groups (-OH) attached to a hexane backbone with a methyl group at the 3-position. Its molecular structure contributes to its solubility and interaction with various biological systems.
The biological activity of 1,6-hexanediol, 3-methyl- is primarily attributed to its ability to disrupt hydrophobic interactions within proteins. This property makes it a useful solvent in biochemical studies but also raises concerns regarding its effects on enzyme functionality.
Enzyme Inhibition Studies
Recent research has demonstrated that 1,6-hexanediol significantly impairs the activity of several key enzymes:
- Kinases : At concentrations as low as 1% (v/v), it inhibited various kinases and phosphatases. At higher concentrations (5-10%), complete inhibition was observed in cyclin-dependent kinase (Cdk) complexes and other kinases involved in transcription regulation .
- Phosphatases : Similar inhibitory effects were noted for phosphatases, indicating a broad impact on cellular signaling pathways .
- DNA Polymerases : Partial inhibition was observed for DNA polymerases, while DNase activity remained unaffected .
The following table summarizes the inhibitory effects of 1,6-hexanediol on different enzyme classes:
Enzyme Class | Inhibition Concentration | Observations |
---|---|---|
Kinases | 1% - 10% | Complete inhibition at high concentrations |
Phosphatases | 1% - 10% | Significant reduction in activity |
DNA Polymerases | 1% - 10% | Partial inhibition |
DNase | Not affected | No significant change in activity |
Antimicrobial Activity
1,6-Hexanediol, 3-methyl- has been investigated for its potential antimicrobial properties. It has shown effectiveness against various microorganisms including fungi and bacteria. In particular:
- Fungal Susceptibility : The compound exhibits inhibitory effects against species such as Candida albicans and Aspergillus niger, suggesting potential applications in preservative formulations .
- Bacterial Susceptibility : It has also demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum antimicrobial action .
Applications in Liquid-Liquid Phase Separation
The role of 1,6-hexanediol in LLPS studies is notable. It is commonly used to dissolve protein condensates formed during LLPS experiments. However, researchers have raised concerns about its potential to alter experimental outcomes due to its inhibitory effects on enzyme activities involved in cellular processes . The implications for data interpretation necessitate careful consideration when using this compound in biochemical assays.
Case Study 1: Impact on Kinase Activity
In a study assessing the effect of various solvents on kinase activity, the use of 5% 1,6-hexanediol resulted in a dramatic decrease in the phosphorylation of substrates by Cdk complexes. This finding led researchers to recommend alternative solvents for studies involving kinase signaling pathways .
Case Study 2: Antimicrobial Efficacy
A formulation containing 1,6-hexanediol was tested against Candida species. The results indicated that incorporating this compound significantly enhanced the antifungal efficacy of traditional preservatives, suggesting its utility in developing more effective antimicrobial products .
Properties
IUPAC Name |
3-methylhexane-1,6-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(4-6-9)3-2-5-8/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAJRDHPLTWZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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